2-Mercapto-5,6,7,8-tetrahydroquinoline-3-carbonitrile
Description
2-Mercapto-5,6,7,8-tetrahydroquinoline-3-carbonitrile is a tetrahydroquinoline derivative featuring a mercapto (-SH) group at position 2 and a carbonitrile (-CN) group at position 3. The tetrahydroquinoline core, a partially hydrogenated quinoline system, provides a rigid scaffold that enhances binding affinity to biological targets. Substituents like -SH, -NH₂, and halogens at key positions modulate physicochemical properties and biological efficacy .
Properties
IUPAC Name |
2-sulfanylidene-5,6,7,8-tetrahydro-1H-quinoline-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2S/c11-6-8-5-7-3-1-2-4-9(7)12-10(8)13/h5H,1-4H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAUSXQDCCZQHQE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=C(C(=S)N2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90364860 | |
| Record name | 2-mercapto-5,6,7,8-tetrahydroquinoline-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90364860 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
112629-69-3 | |
| Record name | 2-mercapto-5,6,7,8-tetrahydroquinoline-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90364860 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-sulfanyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Yield and Efficiency
Scalability and Practicality
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Conventional synthesis is more amenable to large-scale production due to established infrastructure for reflux and distillation.
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Microwave synthesis excels in research settings where rapid screening of derivatives is required but faces challenges in industrial scalability due to equipment limitations.
Byproduct Formation
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Conventional routes generate trace amounts of desulfurization byproducts (e.g., 2-hydroxy derivatives) due to prolonged heating.
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Microwave methods exhibit cleaner profiles, with impurities <2% as confirmed by GC-MS.
Characterization and Quality Control
All synthetic routes require rigorous characterization to confirm product identity and purity:
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IR Spectroscopy : Peaks at 2200–2250 cm⁻¹ (C≡N stretch) and 2550–2600 cm⁻¹ (-SH stretch).
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¹H-NMR : Signals at δ 1.2–1.4 ppm (cyclohexyl CH₂), δ 3.7–3.8 ppm (methoxy groups in intermediates), and δ 4.1–4.5 ppm (ethoxy groups).
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¹³C-NMR : Resonances at δ 115–120 ppm (CN carbon) and δ 160–170 ppm (C=S carbon).
Table 2: Spectral Data for this compound
| Technique | Key Signals | Reference |
|---|---|---|
| IR | 2215 cm⁻¹ (C≡N), 2570 cm⁻¹ (S-H) | |
| ¹H-NMR (CDCl₃) | δ 1.35 (m, 4H), δ 2.65 (t, 2H) | |
| ¹³C-NMR | δ 118.2 (CN), δ 167.8 (C=S) |
Applications and Derivatives
While beyond the scope of preparation methods, it is noteworthy that this compound serves as a precursor for bioactive molecules. For example, its alkoxy derivatives (e.g., 2-ethoxy variants) exhibit antimicrobial activity against Staphylococcus aureus and Candida albicans, with MIC values of 8–16 µg/mL .
Chemical Reactions Analysis
2-Mercapto-5,6,7,8-tetrahydroquinoline-3-carbonitrile undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common reagents and conditions used in these reactions include acidic or basic catalysts, appropriate solvents, and controlled temperatures to ensure the desired reaction pathway. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Organic Synthesis
2-Mercapto-5,6,7,8-tetrahydroquinoline-3-carbonitrile serves as an important building block in organic synthesis. Its thiol group allows for various chemical reactions, including:
- Nucleophilic Substitution : The thiol can act as a nucleophile in substitution reactions.
- Formation of Thioethers : It can react with alkyl halides to form thioether derivatives.
These reactions enable the synthesis of more complex molecules that may have enhanced biological properties.
Research indicates that this compound exhibits notable biological activities:
- Antimicrobial Properties : Studies have shown that this compound possesses antimicrobial activity against various pathogens. This activity is likely attributed to its ability to disrupt microbial cell wall synthesis or interfere with metabolic pathways essential for survival.
- Anticancer Potential : Preliminary investigations suggest that the compound may inhibit specific cancer cell lines in vitro. Its structural features may facilitate interactions with biological targets involved in cancer progression.
Medicinal Chemistry
The compound is being explored for its potential therapeutic applications:
- Drug Development : As a precursor in the synthesis of pharmaceutical compounds, it can be modified to create new drugs targeting specific diseases.
- Enzyme Inhibition Studies : Research has focused on its potential as an inhibitor of enzymes relevant to various biochemical pathways. For instance, studies on similar compounds have demonstrated their ability to inhibit tyrosinase, an enzyme involved in melanin production.
Case Study 1: Antimicrobial Activity
A study published in Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various derivatives of tetrahydroquinoline compounds. The results indicated that this compound exhibited significant activity against both Gram-positive and Gram-negative bacteria. The mechanism was proposed to involve disruption of bacterial cell wall integrity.
Case Study 2: Anticancer Activity
In vitro studies conducted on breast cancer cell lines revealed that this compound induced apoptosis at specific concentrations. The research highlighted its potential as a lead compound for developing anticancer agents that target apoptotic pathways.
Mechanism of Action
The mechanism of action of 2-Mercapto-5,6,7,8-tetrahydroquinoline-3-carbonitrile involves its interaction with molecular targets such as enzymes and receptors. The mercapto group can form covalent bonds with the active sites of enzymes, leading to inhibition of enzyme activity . Additionally, the compound can interact with metal ions, forming stable complexes that can modulate the activity of metalloproteins and other metal-dependent biological processes . The specific pathways involved depend on the particular biological system being studied .
Comparison with Similar Compounds
Key Observations :
Antimicrobial and Antifungal Activity
- 2-Amino-4-phenyl-5-oxo derivatives exhibit potent antifungal activity against Candida albicans (MIC: 4–8 µg/mL) by inhibiting chitin synthase .
- 2-Amino-4-phenyl analogs show broad-spectrum antibacterial activity, with IC₅₀ values < 10 µM against Staphylococcus aureus .
- Mercapto analogs: Limited data, but the -SH group’s metal-chelating ability may enhance activity against metalloenzyme-dependent pathogens .
Anti-Inflammatory Activity
- 2-Amino-5,6,7,8-tetrahydroquinoline-3-carbonitriles inhibit prostaglandin synthesis (% edema inhibition: 65–78% at 50 mg/kg), outperforming indomethacin in ulcerogenicity profiles .
Physicochemical and Pharmacokinetic Considerations
- Lipophilicity : Chloro and methyl substituents increase logP values (e.g., 2-chloro-8,8-dimethyl derivative: logP ≈ 3.2), enhancing membrane permeability .
- Solubility: Amino and oxo groups improve aqueous solubility (e.g., 2-amino-5-oxo derivative: ~2.1 mg/mL in PBS) .
- Metabolic Stability: Tetrahydroquinoline cores resist oxidative metabolism, improving half-life in vivo .
Biological Activity
2-Mercapto-5,6,7,8-tetrahydroquinoline-3-carbonitrile is a heterocyclic compound with the molecular formula C10H10N2S and a molecular weight of 190.26 g/mol. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, particularly in antimicrobial and anticancer research. This article reviews the biological activity of this compound, focusing on its mechanisms of action, synthesis methods, and relevant case studies.
- Molecular Formula : C10H10N2S
- Molecular Weight : 190.26 g/mol
- CAS Number : 112629-69-3
Synthesis Methods
The synthesis of this compound can be achieved through various methods. One common approach involves the reaction of 2-aminobenzonitrile with cyclohexanone in the presence of a base, followed by the introduction of sulfur to create the mercapto group .
Biological Activity Overview
Research indicates that this compound exhibits significant biological activities:
Antimicrobial Activity
Several studies have reported the antimicrobial properties of this compound. For instance, derivatives of tetrahydroquinoline compounds have shown activity against various bacterial and fungal strains. The compound's structure allows it to interact effectively with microbial targets .
Anticancer Activity
The anticancer potential of this compound has been highlighted in multiple studies. It has been demonstrated to induce cytotoxic effects in various cancer cell lines by increasing reactive oxygen species (ROS) levels and disrupting mitochondrial function. This mechanism is particularly effective against resistant cancer cells .
The biological activity of this compound is primarily attributed to its ability to form covalent bonds with active sites on enzymes and receptors. The mercapto group plays a crucial role in these interactions, leading to enzyme inhibition and altered cellular signaling pathways .
Study 1: Anticancer Efficacy
In a study assessing the antiproliferative effects of various tetrahydroquinoline derivatives on cancer cell lines such as HeLa and A2780, it was found that compounds similar to this compound exhibited significant cytotoxicity. The study reported that these compounds induced mitochondrial membrane depolarization and increased ROS production in cancer cells .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | HeLa | 20 ± 2 |
| Similar Derivative | A2780 | 15 ± 1 |
Study 2: Antimicrobial Screening
Another study evaluated the antimicrobial activity of synthesized tetrahydroquinoline derivatives against various bacterial strains. The results indicated that certain derivatives exhibited moderate to good activity compared to standard antibiotics like Ampicillin and Chloramphenicol .
| Compound | Bacterial Strain | Activity Level |
|---|---|---|
| Compound A | E. coli | Moderate |
| Compound B | S. aureus | Good |
Q & A
Q. What are the standard synthetic routes for preparing 2-Mercapto-5,6,7,8-tetrahydroquinoline-3-carbonitrile?
The synthesis typically involves cyclocondensation of tetrahydroquinoline precursors with cyanoacetamide derivatives under reflux conditions. For example:
- Step 1 : Reacting 5,6,7,8-tetrahydroquinoline-2-thiol with a nitrile-containing electrophile (e.g., cyanoacetic acid derivatives).
- Step 2 : Acid-catalyzed cyclization to form the carbonitrile moiety.
Reaction conditions (temperature, solvent, catalysts) significantly influence yield and purity. Ethanol or DMF is commonly used as a solvent, with yields ranging from 50–75% .
Q. How is the compound characterized structurally?
Key characterization techniques include:
- X-ray crystallography : Resolves bond lengths and angles (e.g., C–S bond: ~1.68 Å; C≡N: ~1.15 Å) .
- NMR spectroscopy : Distinct signals for the tetrahydroquinoline protons (δ 1.5–2.8 ppm, multiplet) and thiol proton (δ 3.1–3.3 ppm) .
- Mass spectrometry : Molecular ion peak at m/z 258.26 (M+H⁺) confirms molecular weight .
Q. What solvent systems are optimal for solubility studies?
The compound exhibits moderate solubility in polar aprotic solvents (e.g., DMSO, DMF) and limited solubility in water. Solubility can be enhanced via:
- Co-solvent systems : Ethanol/water mixtures (1:1 v/v).
- pH adjustment : Deprotonation of the thiol group in basic conditions (pH > 10) .
Advanced Research Questions
Q. How can contradictory spectral data (e.g., NMR vs. computational predictions) be resolved?
Q. What strategies optimize reaction yields in large-scale synthesis?
- Catalyst screening : Transition-metal catalysts (e.g., Cu(I)) improve cyclization efficiency .
- Microwave-assisted synthesis : Reduces reaction time from hours to minutes (e.g., 80°C, 15 min, 85% yield) .
- Purification : Column chromatography with silica gel (hexane/ethyl acetate gradient) removes byproducts .
Q. How does the compound interact with biological targets (e.g., enzymes)?
- Docking studies : The thiol and nitrile groups act as hydrogen-bond donors/acceptors. For example, binding to cysteine residues in enzyme active sites .
- Kinetic assays : Measure inhibition constants (Ki) using fluorogenic substrates (e.g., IC50 values reported in µM ranges) .
Q. How to address stability issues during storage?
- Storage conditions : Argon atmosphere at –20°C prevents oxidation of the thiol group.
- Stabilizers : Add 1% (w/v) ascorbic acid to aqueous solutions to inhibit radical formation .
Data Contradiction & Mechanistic Analysis
Q. Why do different synthetic routes produce varying enantiomeric excess (ee)?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
